2-Methylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

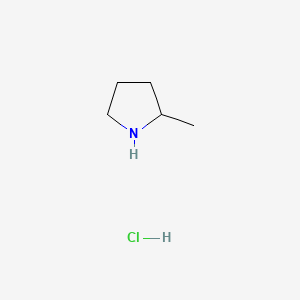

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIFWYJFOEKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619872 | |

| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54677-53-1 | |

| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPYRROLIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methylpyrrolidine Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and medicinal chemistry.[1] Its pyrrolidine ring structure is a common motif in a vast array of natural products and synthetic pharmaceuticals, including agents targeting the central nervous system.[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial settings due to its enhanced stability and ease of handling.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its effective use, from bench-scale synthesis to process development. The guide distinguishes between the racemic mixture and its constituent enantiomers, (R)- and (S)-2-Methylpyrrolidine hydrochloride, as stereochemistry is critical in its primary application area of asymmetric synthesis.[2][3]

Chemical Identity and Structure

This compound is a simple heterocyclic compound, but its utility is defined by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as individual enantiomers. It is crucial to use the correct CAS number to ensure the desired stereoisomer is sourced.

| Compound Name | Synonyms | CAS Number |

| This compound | 2-Methylpyrrolidine HCl | 54677-53-1[4] |

| (R)-2-Methylpyrrolidine hydrochloride | (2R)-(-)-2-Methylpyrrolidine hydrochloride | 135324-85-5[5] |

| (S)-2-Methylpyrrolidine hydrochloride | (2S)-2-methylpyrrolidine hydrochloride | 174500-74-4[6] |

Molecular Formula and Weight:

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a methyl group at the C2 position. The nitrogen atom is protonated and associated with a chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of this compound with Chiral Center.

Physicochemical Properties

The physical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Comments |

| Appearance | White to light yellow or brown crystalline powder.[1][2] | Color may vary depending on purity and the specific stereoisomer. |

| Melting Point | 73.0 to 77.0 °C[2] | This relatively low melting point is for the (R)-enantiomer. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | A reported boiling point of 100.2°C is likely erroneous or refers to the free base, as salts typically have very high boiling points and tend to decompose.[2] |

| Solubility | Soluble in water and organic solvents like ethanol.[2] | The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2] |

| Stability | The hydrochloride form is more stable than the free base.[2] It is hygroscopic and should be protected from moisture and light.[2] | |

| Optical Activity | The (R) and (S) enantiomers are optically active. | The specific rotation depends on the enantiomer, concentration, and solvent.[2] The racemic mixture is not optically active. |

Spectroscopic Properties

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free base, 2-methylpyrrolidine, as the HCl will be lost.

-

Expected Molecular Ion (M⁺): The mass spectrum of the free base (C₅H₁₁N, MW = 85.15 g/mol ) will show a molecular ion peak at m/z = 85.[8][9][10]

-

Key Fragmentation: A prominent peak is expected at m/z = 70, corresponding to the loss of a methyl group (•CH₃). This fragment is a common and stabilizing feature in the mass spectra of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the features of the ammonium group (R₂N⁺H₂).

-

N-H Stretch: A broad and strong absorption is expected in the range of 2700-2400 cm⁻¹, characteristic of the N⁺-H stretching vibration in a secondary amine salt. This contrasts with the sharp, medium-intensity N-H stretch of the free secondary amine, which typically appears around 3300 cm⁻¹.

-

N-H Bend: An absorption band for the N⁺-H bending vibration should appear around 1600-1550 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of the adjacent protons and carbons compared to the free amine.

-

¹H NMR (Expected Spectrum):

-

N⁺H₂ Protons: A broad singlet, significantly downfield, typically > 9.0 ppm (highly dependent on solvent and concentration).

-

C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N⁺H₂ group, expected around 3.5-3.8 ppm.

-

C5-H₂ Protons (methylene): A multiplet, adjacent to the N⁺H₂ group, expected around 3.2-3.5 ppm.

-

C3-H₂ & C4-H₂ Protons (methylenes): Overlapping multiplets, further upfield, expected in the range of 1.8-2.4 ppm.

-

CH₃ Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6 ppm.

-

-

¹³C NMR (Expected Spectrum):

-

C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm, and C5 (methylene) around 45-50 ppm.

-

C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield, around 22-35 ppm.

-

CH₃ Carbon: The methyl carbon resonance is expected to be the most upfield signal, around 18-22 ppm.

-

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is an irritant and requires careful handling.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Avoidance: Avoid breathing dust and prevent contact with skin and eyes.

Storage Conditions:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of this compound. The causality behind each step is explained to ensure both accuracy and understanding.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of a sample, which is a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy, gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the salt necessitates this step be performed quickly.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~73 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting range should be narrow (1-2 °C) for a pure substance. A broad range indicates the presence of impurities.

-

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.

Causality in the Workflow:

-

Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere with analysis. For NMR, the H₂O signal can obscure sample peaks. For IR, the broad O-H stretch from water can mask the N⁺-H stretch.

-

Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent signals in the ¹H spectrum. The choice of solvent (e.g., D₂O for high polarity, CDCl₃ if soluble) can affect chemical shifts.

-

ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR that requires minimal sample preparation. The traditional KBr pellet method can be used if an ATR accessory is unavailable but requires more careful sample preparation to avoid moisture.

Conclusion

This compound is a valuable and versatile chiral building block. A thorough understanding of its physical properties—from its chemical identity and melting point to its spectroscopic signatures and handling requirements—is paramount for its successful application in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently incorporate this compound into their synthetic and analytical workflows, ensuring both safety and experimental integrity.

References

-

2-imino-1-methylpyrrolidine, hydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

(2R)-(-)-2-Methylpyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

2-Methylpyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Methylpyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Methylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(R)-2-Methyl-pyrrolidine, HCL. (2024). ChemBK. Retrieved from [Link]

-

2-Methyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

(2S)-2-Methylpyrrolidine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44891221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-Methyl-pyrrolidine hydrochloride [sigmaaldrich.com]

- 8. 2-Methylpyrrolidine [webbook.nist.gov]

- 9. 2-Methylpyrrolidine [webbook.nist.gov]

- 10. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylpyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

2-Methylpyrrolidine hydrochloride is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural motif is incorporated into a multitude of biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug development and fine chemical synthesis. This guide provides an in-depth analysis of this compound, consolidating critical technical data, field-proven synthetic protocols, and key safety information. We will explore its chemical identity, spectroscopic signature, and role as a precursor in pharmaceutical manufacturing, offering a comprehensive resource for scientists and industry professionals.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the salt form of the cyclic amine 2-methylpyrrolidine. The hydrochloride form enhances stability and simplifies handling, making it a common commercial product. It is important to distinguish between the racemic mixture and its individual enantiomers, (R)- and (S)-2-Methylpyrrolidine hydrochloride, as stereochemistry is often critical in pharmaceutical applications.

The core structure consists of a five-membered saturated nitrogen-containing ring (a pyrrolidine ring) with a methyl group at the 2-position.

(Note: Image is a representation of the chemical structure.)

Core Identification

A precise identification of the compound is the foundation of any scientific work. The CAS (Chemical Abstracts Service) number is a unique identifier that prevents ambiguity. Note that the racemic mixture and each enantiomer have distinct CAS numbers.

| Property | Value | Source |

| Compound Name | This compound (Racemic) | Chem-Impex[1] |

| CAS Number | 54677-53-1 | Chem-Impex[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₅H₁₁N·HCl (or C₅H₁₂ClN) | Chem-Impex[1], PubChem[3] |

| Molecular Weight | 121.61 g/mol | Chem-Impex[1], PubChem[3] |

| Appearance | Light yellow to brown crystalline powder | Chem-Impex[1] |

Enantiomer-Specific Identifiers

| Enantiomer | CAS Number | PubChem CID |

| (R)-2-Methylpyrrolidine hydrochloride | 135324-85-5 | 11147704[3] |

| (S)-2-Methylpyrrolidine hydrochloride | 174500-74-4 | 44891221[4] |

Section 2: Synthesis and Manufacturing Insights

The choice of a synthetic route for 2-methylpyrrolidine is dictated by factors such as desired stereochemistry, reaction scale, cost, and available starting materials. Below, we compare common approaches.[5]

| Parameter | Method 1: From L-Proline | Method 2: Hydrogenation of 2-Methylpyrroline |

| Starting Material | (S)-Proline | 2-Methylpyrroline |

| Key Reagents | Chloral hydrate, LDA, MeI, HCl | Platinum(IV) oxide, H₂, L-tartaric acid (for resolution) |

| Typical Yield | ~39% (for methylated intermediate) | >98% conversion (racemic) |

| Stereocontrol | High (retains stereocenter from proline) | None (produces racemate); requires chiral resolution |

| Key Advantages | Utilizes a readily available chiral starting material.[5] | High conversion, potentially scalable.[5] |

| Key Disadvantages | Multi-step synthesis with moderate yield.[5] | Requires chiral resolution for enantiopure product.[6] |

Example Synthetic Protocol: Chiral Synthesis from (S)-Proline

This multi-step synthesis leverages the inherent chirality of L-proline to produce the corresponding (S)-enantiomer of a 2-methylpyrrolidine derivative. The causality behind this choice is the direct transfer of stereochemistry, avoiding costly and often inefficient chiral resolution steps later on.

Workflow Diagram

Caption: Synthesis workflow from (S)-Proline.

Step-by-Step Methodology [7]

-

Azetidinone Formation: Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (100mL). Add magnesium sulfate (30g) and heat the mixture at 60°C for 24 hours, followed by stirring at room temperature for 2 days. Filter the mixture, wash the residue with ethyl acetate, and concentrate the combined organic phases. The crude product is recrystallized from ethanol to yield the azetidinone intermediate.[7]

-

Methylation: Dissolve the azetidinone intermediate (1.05g, 4.30mmol) in THF (30mL) and cool to -78°C. Add a 2M solution of lithium diisopropylamide (LDA) (2.6mL, 5.20mmol) dropwise. Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon without attacking the carbonyl group. After 30 minutes, add methyl iodide (0.54mL, 8.67mmol). Allow the mixture to warm to -30°C over 2 hours.[7]

-

Hydrolysis: Quench the reaction with water, extract with chloroform, and purify the residue by silica gel chromatography to obtain the methylated intermediate.[5] Add this intermediate (430mg, 1.66mmol) to 6M HCl (5mL) and heat at reflux for 3 hours. Concentrate the mixture under reduced pressure to yield the hydrochloride salt.[7]

Section 3: Spectroscopic Characterization (The Analyst's Handbook)

Confirming the structure and purity of 2-methylpyrrolidine and its hydrochloride salt is paramount. NMR spectroscopy is the most powerful tool for this purpose. The hydrochloride salt formation protonates the nitrogen, which significantly affects the chemical shifts of adjacent protons compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents typical chemical shifts for the free base, 2-methylpyrrolidine.[8] When preparing the hydrochloride salt, expect downfield shifts for protons near the now-protonated nitrogen (H2, H5, and NH).

¹H NMR Spectral Data (Typical for Free Base)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 3.0 - 3.2 | m | - |

| H5a / H5b | 2.6 - 3.1 | m | - |

| H3a / H3b | 1.4 - 2.0 | m | - |

| H4a / H4b | 1.3 - 1.9 | m | - |

| CH₃ | 1.1 - 1.2 | d | ~6.5 |

| NH | 1.5 - 2.5 | br s | - |

Note: Data compiled from various sources. Exact shifts depend on solvent and concentration.[8]

¹³C NMR Spectral Data (Typical for Free Base) [8]

| Carbon | Chemical Shift (ppm) |

| C2 | 55 - 58 |

| C5 | 46 - 49 |

| C3 | 33 - 36 |

| C4 | 24 - 27 |

| CH₃ | 21 - 24 |

Mass Spectrometry (MS)

For the free base (2-methylpyrrolidine, C₅H₁₁N), the molecular weight is 85.15 g/mol .[9] Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 85. The most prominent peak in the mass spectrum is often the base peak, which corresponds to the most stable fragment ion.

Section 4: Applications in Medicinal Chemistry and Organic Synthesis

This compound is a valuable building block, primarily used as an intermediate in the synthesis of pharmaceuticals.[1] Its chiral nature is often exploited to introduce stereocenters into larger, more complex molecules, which is critical for biological activity.

Role in Drug Development

The 2-methylpyrrolidine scaffold is present in a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its structural properties can influence a drug's potency, selectivity, and pharmacokinetic profile. The pyrrolidine ring can act as a constrained diamine mimic and engage in crucial hydrogen bonding interactions with biological targets.

Laboratory Workflow: N-Acylation of 2-Methylpyrrolidine

A common follow-on reaction is the acylation of the secondary amine. This protocol details a representative procedure.

Experimental Workflow Diagram

Caption: General workflow for N-Acylation.

Step-by-Step Protocol

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dichloromethane (DCM). Add triethylamine (2.2 eq). Causality: Triethylamine is added to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the HCl generated during the acylation reaction.

-

Reaction: Cool the solution to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via a syringe.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-acetyl-2-methylpyrrolidine.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a well-ventilated place with the container tightly closed.[10] The compound can be hygroscopic, so precautions to avoid contact with atmospheric moisture are recommended, such as storing under an inert gas like argon.[11]

-

Spills: In case of a spill, avoid creating dust. Mark the contaminated area and transfer the material to a closable, labeled container for disposal.[11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

-

References

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide.

- BenchChem. (n.d.). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.

- Guidechem. (n.d.). How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)?.

- Chem-Impex. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 2-Methylpyrrolidine HCl | CAS 54677-53-1.

- ChemicalBook. (2023). (S)-2-Methylpyrrolidine hydrochloride | 174500-74-4.

- Fisher Scientific. (2014). SAFETY DATA SHEET - this compound.

- DC Fine Chemicals. (n.d.). (R)-2-Methylpyrrolidine hydrochloride.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET - (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.

- PubChem. (n.d.). (R)-2-Methylpyrrolidine. CID 641544.

- PubChem. (n.d.). (2R)-(-)-2-Methylpyrrolidine hydrochloride. CID 11147704.

- PubChem. (n.d.). (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1). CID 44891221.

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- NIST. (n.d.). 2-Methylpyrrolidine. NIST WebBook.

- PubChem. (n.d.). 2-Methylpyrrolidine. CID 13003.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44891221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

A Comprehensive Technical Guide to the Enantiomers of 2-Methylpyrrolidine Hydrochloride: (R) vs. (S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides an in-depth technical exploration of the two enantiomers of 2-methylpyrrolidine hydrochloride, (R)-2-methylpyrrolidine hydrochloride and (S)-2-methylpyrrolidine hydrochloride. As a senior application scientist, this document aims to synthesize technical data with practical, field-proven insights to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis. We will delve into the distinct physicochemical properties, stereospecific synthesis, analytical separation, and divergent applications of these chiral building blocks, underscoring the critical importance of stereoisomerism in modern chemistry.

Introduction: The Significance of Chirality in 2-Methylpyrrolidine

2-Methylpyrrolidine is a cyclic secondary amine that exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine. This stereoisomerism arises from the chiral center at the second carbon atom of the pyrrolidine ring. While these enantiomers share the same chemical formula and connectivity, their spatial arrangement is distinct, leading to different interactions with other chiral molecules, a phenomenon of paramount importance in biological systems.

The hydrochloride salts of these enantiomers are often preferred in practical applications due to their increased stability, water solubility, and ease of handling compared to the free bases. Understanding the unique characteristics of each enantiomer is crucial for their effective application as catalysts in asymmetric synthesis and as key intermediates in the development of pharmaceuticals.

Caption: Figure 1: The mirror-image relationship of (R)- and (S)-2-methylpyrrolidine.

Physicochemical Properties: A Comparative Analysis

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with plane-polarized light is distinct. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. It is important to note that the (R)/(S) designation, which is based on the Cahn-Ingold-Prelog priority rules, does not directly correlate with the direction of optical rotation.

| Property | (R)-2-Methylpyrrolidine HCl | (S)-2-Methylpyrrolidine HCl |

| Molecular Formula | C₅H₁₂ClN | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol | 121.61 g/mol |

| Appearance | White to off-white crystalline powder. | White to off-white crystalline powder. |

| Melting Point | 198-203 °C. | 199-204 °C. |

| Optical Rotation | [α]²⁰/D +23.0 to +27.0° (c=1 in ethanol). | [α]²⁰/D -23.0 to -27.0° (c=1 in ethanol). |

| Solubility | Soluble in water. | Soluble in water. |

Note: The specific rotation values can vary slightly between suppliers and depend on the purity of the sample.

Stereospecific Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical aspect of its application. Several strategies are employed, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. One common approach involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methyl-1-pyrroline, using a chiral rhodium or ruthenium catalyst can yield either the (R) or (S) enantiomer with high enantiomeric excess.

Caption: Figure 2: A generalized workflow for asymmetric hydrogenation.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) of 2-methylpyrrolidine. A common method is the formation of diastereomeric salts. The racemic amine is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpyrrolidine using Tartaric Acid

-

Diastereomeric Salt Formation: Dissolve racemic 2-methylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The solubility difference is the key to the separation.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., sodium hydroxide) to deprotonate the amine and liberate the free enantiomer.

-

Extraction and Conversion to Hydrochloride Salt: Extract the free amine with an organic solvent (e.g., diethyl ether). Dry the organic layer and then bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the desired enantiomer as its hydrochloride salt.

-

Analysis: Determine the enantiomeric excess of the final product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analytical Techniques for Chiral Discrimination

The ability to accurately determine the enantiomeric purity of a sample is crucial. The most common techniques for separating and quantifying enantiomers of this compound are chiral chromatography methods.

-

Chiral Gas Chromatography (GC): The sample is derivatized to make it more volatile and then passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.

-

Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this technique uses a chiral stationary phase in the column. The sample is dissolved in a suitable mobile phase and pumped through the column. The differential interaction between the enantiomers and the chiral stationary phase results in their separation.

Divergent Applications: (R) vs. (S) Enantiomers

The distinct spatial arrangements of (R)- and (S)-2-methylpyrrolidine hydrochloride lead to their use in different, often stereospecific, applications.

(S)-2-Methylpyrrolidine Hydrochloride

(S)-2-Methylpyrrolidine and its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis. A notable application is in the synthesis of chiral enamines, which are versatile intermediates in the synthesis of complex molecules.

(R)-2-Methylpyrrolidine Hydrochloride

(R)-2-Methylpyrrolidine hydrochloride also finds significant use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. For instance, it can serve as a key starting material for the synthesis of certain classes of enzyme inhibitors or receptor ligands where the (R)-configuration is essential for biological activity.

Conclusion

The case of (R)- and (S)-2-methylpyrrolidine hydrochloride provides a compelling illustration of the profound impact of chirality on the properties and applications of chemical compounds. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the stereochemical identity of their starting materials and intermediates is not merely a matter of technical detail but a fundamental prerequisite for success. The ability to synthesize, separate, and analyze these enantiomers with high fidelity is what enables the rational design and development of stereochemically pure, and therefore more effective and safer, pharmaceuticals and fine chemicals. This guide has aimed to provide a technically sound and practically relevant overview to aid in these endeavors.

References

Navigating the Solubility Landscape of 2-Methylpyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

Executive Summary: The Challenge of Amine Salt Solubility

2-Methylpyrrolidine hydrochloride, a chiral amine salt, serves as a versatile building block in organic synthesis.[1] Its salt form enhances stability and ease of handling compared to the free base. However, the ionic nature of the hydrochloride salt introduces complexity into its solubility profile, particularly in non-aqueous media. Unlike the free amine, the salt's solubility is governed by a delicate balance between the high lattice energy of the crystal and the solvent's ability to solvate both the protonated amine cation and the chloride anion. A general statement indicates it is "soluble in water and organic solvents," but this lacks the quantitative detail necessary for precise chemical process design.[2] This guide will deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.

Theoretical Framework: Deconstructing Solubility

The dissolution of a salt like this compound in an organic solvent is a thermodynamically controlled process. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is primarily influenced by the enthalpy of solution (ΔH_sol), which can be understood as the sum of two competing energy terms: the lattice energy (ΔH_lattice) and the solvation energy (ΔH_solvation).

ΔH_sol = ΔH_lattice + ΔH_solvation

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. It is a significant energy barrier that must be overcome.

-

Solvation Energy: This is the energy released when the individual ions (the 2-methylpyrrolidinium cation and the chloride anion) are stabilized by interactions with solvent molecules.

For an organic salt to dissolve in an organic solvent, the solvation energy must be substantial enough to overcome the high lattice energy.

Key Factors Influencing Solubility

Several solvent and solute properties dictate the solubility of this compound:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant helps to shield the ions from each other, reducing the electrostatic forces that hold the crystal lattice together.[3]

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor is crucial for solvating the chloride anion (Cl⁻). The ability to act as a hydrogen bond acceptor is important for interacting with the protonated amine (R₂NH₂⁺). Protic solvents like alcohols are often better solvents for amine hydrochlorides than aprotic solvents of similar polarity.[4]

-

Steric Hindrance: The methyl group on the pyrrolidine ring can introduce steric hindrance, potentially affecting how solvent molecules pack around the cation and influencing solvation energy.

-

Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[3] However, this relationship must be determined empirically for each specific solute-solvent system.

The interplay of these factors means that predicting solubility without experimental data is challenging.[5] A solvent's polarity alone is not a perfect predictor of its solvating power for a specific salt.

Comparative Analysis: Insights from Parent Compound Pyrrolidine

While quantitative data for the hydrochloride salt is scarce, the solubility of the parent free base, pyrrolidine, offers some context. Pyrrolidine is miscible with water and shows high solubility in a range of organic solvents, including ethanol, ether, and chloroform.[6][7][8] This high solubility is due to its ability to act as a hydrogen bond acceptor and its relatively small, non-polar hydrocarbon portion. The conversion to a hydrochloride salt drastically alters these properties, making it significantly more polar and introducing a high lattice energy, which generally reduces its solubility in less polar organic solvents.

Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate chemical structure with physical properties.[3][9] These models use calculated molecular descriptors (e.g., molecular volume, surface area, dipole moment, hydrogen bonding capacity) to predict properties like aqueous solubility.[10] While many published QSPR models focus on aqueous solubility, similar principles can be applied to organic solvents, provided a suitable training dataset of related compounds is available.[11]

The workflow for developing a QSPR model for amine salt solubility is outlined below.

Caption: QSPR model development workflow for solubility prediction.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of published data, experimental determination is the most reliable method to quantify the solubility of this compound. The following section details a robust protocol based on the equilibrium concentration method.[12]

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the rate of dissolution equals the rate of precipitation), the concentration of the solute in the supernatant liquid is measured. This concentration represents the solubility at that temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system after appropriate derivatization.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the step-by-step process for determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

-

Sample Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (preliminary experiments may be needed to determine this, but 24-48 hours is typical).[12]

-

Sampling and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-particulates.

-

Dilution and Analysis: Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the validated analytical method.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility.

Solubility (g/L) = (Concentration from curve (g/L)) × (Dilution Factor)

Anticipated Solubility Trends

Based on fundamental chemical principles, a qualitative solubility trend can be hypothesized for this compound across different classes of organic solvents. This provides a starting point for experimental investigation.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Excellent hydrogen bond donating and accepting ability; high polarity to solvate ions.[4] |

| Aprotic Polar | DMSO, Acetonitrile | Moderate to Low | Good dipole-dipole interactions but lack of hydrogen bond donation to solvate the chloride anion effectively. |

| Ethers | THF, Diethyl Ether | Very Low | Limited polarity and poor ability to solvate ions. |

| Ketones | Acetone | Low | Moderate polarity but weak hydrogen bond accepting capability and no donating ability. |

| Hydrocarbons | Toluene, Hexane | Insoluble | Non-polar nature provides no mechanism for solvating ions or overcoming lattice energy. |

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in public literature. This guide has established the theoretical underpinnings that govern this property, highlighting the dominant roles of lattice energy and solvation. In the absence of definitive data, this document provides two key pathways for the modern researcher: the application of computational QSPR models for initial screening and, more definitively, a detailed, robust experimental protocol for its precise determination. The systematic application of the outlined experimental workflow will empower scientists to generate the high-quality, quantitative data needed to optimize synthetic routes, design effective purification strategies, and accelerate drug development timelines.

References

- Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-452. (Source for Pyrrolidine solubility)

-

Sanghvi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366–372. Available from: [Link]

-

Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1837–1847. Available from: [Link]

-

Jouyban, A. (2019). Generally trained models to predict drug solubility in N -methyl- 2 -pyrrolidone + water mixtures at various temperatures. Journal of Molecular Liquids, 295, 111728. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Serajuddin, A. T. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical research, 8(5), 663-665. Available from: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Katritzky, A. R., Kuanar, M., Slavov, S., Hall, C. D., Karelson, M., Kahn, I., & Dobchev, D. A. (2008). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of chemical information and modeling, 48(8), 1539–1550. Available from: [Link]

-

ChemBK. (n.d.). 1-Butyl-1-methylpyrrolidinium Chloride. Retrieved from [Link]

-

Florida State College at Jacksonville. (n.d.). Procedure - CHM1020L Online Manual. Retrieved from [Link]

-

Anand, K., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(4), 1855-1863. Available from: [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2011). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Journal of Pharmaceutical and Allied Sciences, 8(1). Available from: [Link]

-

Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. The AAPS journal, 20(2), 39. Available from: [Link]

-

ChemBK. (n.d.). (R)-2-Methyl-pyrrolidine, HCL. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is a chiral cyclic amine salt that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereochemistry and reactivity are of significant interest, making unambiguous structural characterization paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound, offering insights into the interpretation of its spectra and detailing the experimental protocols for data acquisition.

The protonation of the secondary amine in 2-methylpyrrolidine to form the hydrochloride salt induces significant changes in its electronic structure, which are directly reflected in its NMR and IR spectra. Understanding these spectral shifts is crucial for researchers working with this and similar compounds. This guide will delve into the theoretical underpinnings of these changes and present a practical framework for spectral analysis.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. In the case of this compound, the protonation of the nitrogen atom leads to a general downfield shift of the proton signals, especially for those protons in close proximity to the positively charged nitrogen.

Theoretical Considerations and Spectral Interpretation

The structure of this compound features a five-membered ring with a methyl group at the 2-position. The protonation of the nitrogen atom to form an ammonium salt (R₂NH₂⁺) results in deshielding of the adjacent protons. Consequently, the protons on the carbons alpha to the nitrogen (C2 and C5) are expected to resonate at a lower field (higher ppm) compared to the free base. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.

Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following assignments are based on established principles of NMR spectroscopy and data from similar structures, such as 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride[1]. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂⁺ | Broad singlet | - | - |

| H2 | Multiplet | - | - |

| H5 (axial & equatorial) | Multiplet | - | - |

| H3 (axial & equatorial) | Multiplet | - | - |

| H4 (axial & equatorial) | Multiplet | - | - |

| CH₃ | Doublet | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

The protons of the NH₂⁺ group are expected to appear as a broad singlet due to rapid exchange with residual water and quadrupole broadening from the nitrogen atom. The methine proton at C2 (H2) and the methylene protons at C5 will be the most downfield of the ring protons due to their proximity to the electron-withdrawing ammonium group. The methyl group at C2 will appear as a doublet, coupled to the H2 proton. The remaining methylene protons at C3 and C4 will exhibit complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the protonation of the nitrogen in this compound causes a downfield shift in the resonance of the adjacent carbon atoms.

Theoretical Considerations and Spectral Interpretation

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 55 - 65 |

| C5 | 45 - 55 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| CH₃ | 15 - 25 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The formation of the hydrochloride salt of 2-Methylpyrrolidine introduces characteristic vibrational modes associated with the secondary ammonium ion (R₂NH₂⁺).

Theoretical Considerations and Spectral Interpretation

The IR spectrum of a secondary amine salt is distinct from that of the corresponding free amine[4][5]. The most prominent features in the IR spectrum of this compound are expected to be the N-H stretching and bending vibrations of the NH₂⁺ group.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₂⁺) | 3000 - 2700 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| NH₂⁺ Bending | 1620 - 1560 | Medium |

| C-H Bending (CH₂, CH₃) | 1470 - 1370 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

The N-H stretching vibration of the secondary ammonium group appears as a broad and intense band in the 3000-2700 cm⁻¹ region[4]. This broadness is a result of hydrogen bonding. The aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group will appear in their characteristic region of 2980-2850 cm⁻¹. A key diagnostic peak for secondary amine salts is the NH₂⁺ bending (scissoring) vibration, which is expected to be observed in the 1620-1560 cm⁻¹ range[4][5].

Experimental Protocols

Acquiring high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following sections provide detailed, step-by-step methodologies for the preparation and analysis of a solid sample of this compound.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

-

High-quality 5 mm NMR tube

-

Internal standard (e.g., TMS or a residual solvent peak)

-

Vortex mixer

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are often good choices for hydrochloride salts.

-

Sample Dissolution: Transfer the weighed sample into the NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method 1: KBr Pellet

Materials:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grinding: Place a small amount of KBr (approx. 100-200 mg) in a clean, dry agate mortar and grind it to a fine powder.

-

Mixing: Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder and mix thoroughly by grinding the two together.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Method 2: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (as a fine powder)

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Application: Place a small amount of the finely powdered this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Summary and Conclusion

This technical guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, and IR spectral features of this compound. The protonation of the secondary amine has a pronounced effect on the spectroscopic data, leading to downfield shifts in the NMR spectra and the appearance of characteristic N-H vibrational bands in the IR spectrum. While experimentally verified spectra for this specific compound are not widely available, the predictive analysis based on established spectroscopic principles and data from analogous structures offers a robust framework for its characterization. The detailed experimental protocols provided herein offer a practical guide for researchers to obtain high-quality spectral data. The combined application of NMR and IR spectroscopy, as outlined in this guide, enables the unambiguous identification and structural verification of this compound, a critical step in its application in research and development.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

SpectraBase. 2-Methyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

PubChem. 2-Methylpyrrolidine. [Link]

-

PubChem. (2R)-(-)-2-Methylpyrrolidine hydrochloride. [Link]

Sources

- 1. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 13C NMR spectrum [chemicalbook.com]

- 3. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. specau.com.au [specau.com.au]

An In-depth Technical Guide to the Safe Handling of 2-Methylpyrrolidine Hydrochloride

Introduction

2-Methylpyrrolidine hydrochloride is a versatile cyclic amine derivative utilized as a crucial building block and intermediate in the synthesis of a wide array of complex molecules.[1] Its application is particularly prominent in pharmaceutical development, especially for creating drugs targeting the central nervous system, as well as in the synthesis of agrochemicals and other fine chemicals.[1] The presence of a stereocenter and a nucleophilic nitrogen atom makes it an invaluable scaffold for introducing chirality and constructing intricate molecular architectures in organic synthesis.[2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The protocols and information herein are synthesized from authoritative safety data sheets and established laboratory practices to ensure a self-validating system of safety and scientific integrity.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 54677-53-1 | [1][3] |

| Molecular Formula | C5H11N·HCl | [1] |

| Molecular Weight | 121.61 g/mol | [1][4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Solubility | Soluble in water | [5][6] |

Hazard Identification and Analysis

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[3][7]

GHS Hazard Statements:

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7] Inhalation of the dust can irritate the respiratory tract, while skin and eye contact can lead to significant irritation.[7][10] Ingestion may cause irritation to the mucous membranes.[7]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7][10]

Caption: Required PPE and engineering controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring the stability of the compound.

Handling

-

Avoid direct contact with the substance.[10]

-

Prevent the formation and spread of dust in the air.[10]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.[7]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

Storage

-

Store in a cool, well-ventilated area.[10]

-

The product is hygroscopic; take precautions to avoid contact with atmospheric moisture and consider storing under an inert atmosphere like Argon.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

-

Keep refrigerated as indicated by some suppliers.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If you feel unwell, call a POISON CENTER or doctor.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[7]

-

Ingestion: Rinse the mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[6]

Spill Response

-

Small Spills:

-

Evacuate the area and eliminate all ignition sources.[11]

-

Wear appropriate PPE as outlined in Section 3.

-

Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][11]

-

Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[11]

-

Ventilate the area and wash the spill site after cleanup is complete.[11]

-

-

Large Spills:

Caption: Decision tree for emergency response to spills and personnel exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][10]

-

Specific Hazards: In case of fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.[7][11]

-

Waste Identification: 2-Methylpyrrolidine waste is classified as hazardous.[11] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11]

-

Containerization: Use a designated, compatible, and properly sealed hazardous waste container.[11] The container must be clearly labeled as "Hazardous Waste" and specify its contents.[11]

-

Storage of Waste: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] Keep incompatible wastes, such as strong oxidizing agents, stored separately.[11]

-

Final Disposal: Arrange for a professional, licensed waste disposal service to pick up and transport the waste to an approved disposal facility.[7][11]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. The causality behind these steps is rooted in minimizing exposure and ensuring accuracy.

-

Pre-Experiment Checklist:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure an eyewash station and safety shower are unobstructed.

-

Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

-

Weighing the Compound:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Inside the fume hood, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol.

-

Record the precise weight.

-

-

Dissolution:

-

Place a stir bar in a volumetric flask of the appropriate size.

-

Using a powder funnel, carefully add the weighed this compound to the flask.

-

Add approximately half of the final desired volume of the chosen solvent (e.g., deionized water).

-

Place the flask on a magnetic stir plate and stir until the solid is fully dissolved.

-

-

Final Dilution and Storage:

-

Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the solution to a clearly labeled storage bottle, including the compound name, concentration, date, and your initials.

-

Store the solution under the conditions recommended in Section 4.2.

-

-

Cleanup:

-

Dispose of any contaminated weighing paper or disposable items in the designated hazardous waste container.

-

Clean all glassware thoroughly.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its effective and safe use hinges on a robust understanding of its hazard profile and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every laboratory operation—from the selection of PPE to the final disposal of waste—researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational document to support those goals, ensuring that scientific advancement and personal safety proceed in tandem.

References

-

ChemBK. (2024-04-09). (R)-2-Methyl-pyrrolidine, HCL. [Link]

-

Chemsrc. (2025-08-25). 2-Methylpyrrolidine | CAS#:765-38-8. [Link]

-

PubChem. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride. [Link]

-

PubChem. (2R)-(-)-2-Methylpyrrolidine hydrochloride. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

-

New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. [Link]

-

Greenfield Global. (2018-09-11). SDS US: N-METHYL 2-PYRROLIDONE. [Link]

-

PubChem. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1). [Link]

-

DC Fine Chemicals. (R)-2-Methylpyrrolidine hydrochloride. [Link]

-

ResearchGate. (2010-11-02). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. [Link]

-

ResearchGate. (2025-08-06). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Methylpyrrolidine | CAS#:765-38-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44891221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. benchchem.com [benchchem.com]

- 12. greenfield.com [greenfield.com]

2-Methylpyrrolidine Hydrochloride: A Cornerstone Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Chiral Pyrrolidines

Substituted chiral pyrrolidines are a cornerstone of modern organic synthesis and medicinal chemistry, representing a common and vital structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Their significance is underscored by their prevalence in FDA-approved pharmaceuticals, where the defined three-dimensional arrangement of substituents on the pyrrolidine ring is often crucial for potent and selective biological activity.[3][4] Among these, 2-methylpyrrolidine, available as its hydrochloride salt in both (R) and (S) enantiomeric forms, has emerged as a particularly versatile and powerful chiral building block.[5] Its structural simplicity, combined with the stereocenter adjacent to the nitrogen atom, allows it to create a well-defined chiral environment, making it an effective chiral auxiliary and organocatalyst for a multitude of asymmetric transformations.[5][6] This guide, intended for professionals in research and drug development, provides a comprehensive technical overview of 2-methylpyrrolidine hydrochloride, from its synthesis to its strategic application in the construction of complex chiral molecules.

Strategic Synthesis of Enantiopure 2-Methylpyrrolidine

The accessibility of enantiomerically pure 2-methylpyrrolidine is paramount to its utility. Several robust strategies have been developed, each with distinct advantages depending on the desired scale, cost-effectiveness, and available resources.

Synthesis from the Chiral Pool: Leveraging L-Proline

A common and logical approach is to start from a readily available and inexpensive chiral precursor. (S)-Proline serves as an excellent starting material for the synthesis of (S)-2-methylpyrrolidine derivatives.[7]

Rationale: This multi-step synthesis leverages the inherent chirality of (S)-proline to establish the desired stereocenter. The key steps involve the formation of a bicyclic intermediate to protect the carboxylic acid and amine functionalities, followed by stereoselective methylation and subsequent hydrolysis.

Detailed Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride [7]

-

Step 1: Formation of Azetidinone Intermediate: (S)-proline is reacted with chloral hydrate in the presence of magnesium sulfate to form a tricyclic azetidinone intermediate. This step effectively protects the amine and carboxylic acid groups.

-

Step 2: Diastereoselective Methylation: The azetidinone intermediate is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to form an enolate. Subsequent quenching with methyl iodide introduces the methyl group. The existing stereocenter directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

-

Step 3: Hydrolysis: The methylated intermediate is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to cleave the protecting groups and yield (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[7]

Catalytic Hydrogenation and Chiral Resolution

For large-scale and industrial applications, a more convergent approach involving the resolution of a racemic mixture is often economically favorable.[6][8] This typically involves the synthesis of racemic 2-methylpyrrolidine followed by separation of the enantiomers.

Rationale: This method is often more cost-effective for large-scale production as it avoids a multi-step chiral synthesis. The key is the efficient separation of the diastereomeric salts formed with a chiral resolving agent.